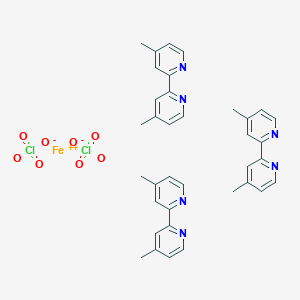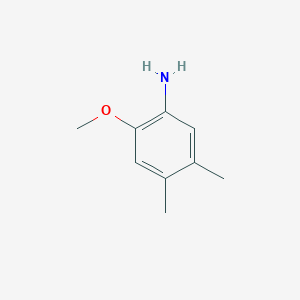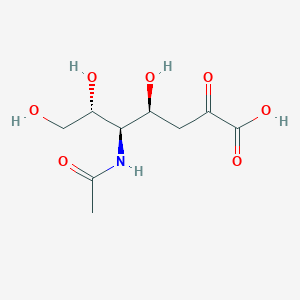
5-Acetamido-3,5-dideoxygalactosylheptulosonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetamido-3,5-dideoxygalactosylheptulosonic acid (ADG) is a rare sugar that is found in the cell walls of certain bacteria. It is a member of the heptose family of sugars and is structurally similar to other bacterial sugars such as lipopolysaccharides and capsular polysaccharides. ADG has attracted attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-Acetamido-3,5-dideoxygalactosylheptulosonic acid is not well understood. However, it is believed to interact with bacterial cell wall components, potentially disrupting cell wall integrity and leading to bacterial cell death.
Effets Biochimiques Et Physiologiques
5-Acetamido-3,5-dideoxygalactosylheptulosonic acid has been shown to have antibacterial activity against a variety of gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. It has also been shown to have immunomodulatory effects, potentially modulating the activity of immune cells such as macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
5-Acetamido-3,5-dideoxygalactosylheptulosonic acid has several advantages for use in lab experiments. It is a rare sugar, which makes it a valuable tool for studying bacterial sugar metabolism. It also has antibacterial activity, which can be useful for studying bacterial cell wall structure and function. However, 5-Acetamido-3,5-dideoxygalactosylheptulosonic acid is relatively expensive and difficult to synthesize, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 5-Acetamido-3,5-dideoxygalactosylheptulosonic acid. One potential area of research is the development of novel antibacterial agents based on 5-Acetamido-3,5-dideoxygalactosylheptulosonic acid or its derivatives. Another potential area of research is the use of 5-Acetamido-3,5-dideoxygalactosylheptulosonic acid as a tool for studying bacterial sugar metabolism and cell wall structure. Additionally, the immunomodulatory effects of 5-Acetamido-3,5-dideoxygalactosylheptulosonic acid could be further explored for potential therapeutic applications.
Méthodes De Synthèse
5-Acetamido-3,5-dideoxygalactosylheptulosonic acid can be synthesized through a multi-step process involving the use of various chemical reagents. One common method involves the conversion of D-galactose to D-galactal, which is then treated with nitromethane to yield D-galactoheptose. The heptose is then acetylated and treated with ammonia to yield 5-Acetamido-3,5-dideoxygalactosylheptulosonic acid.
Applications De Recherche Scientifique
5-Acetamido-3,5-dideoxygalactosylheptulosonic acid has been used in a variety of scientific research applications. One notable example is its use as a substrate for bacterial enzymes involved in heptose biosynthesis. 5-Acetamido-3,5-dideoxygalactosylheptulosonic acid has also been used as a precursor for the synthesis of other rare sugars, which have potential applications in drug discovery and development.
Propriétés
Numéro CAS |
17048-96-3 |
|---|---|
Nom du produit |
5-Acetamido-3,5-dideoxygalactosylheptulosonic acid |
Formule moléculaire |
C9H15NO7 |
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
(4S,5R,6R)-5-acetamido-4,6,7-trihydroxy-2-oxoheptanoic acid |
InChI |
InChI=1S/C9H15NO7/c1-4(12)10-8(7(15)3-11)5(13)2-6(14)9(16)17/h5,7-8,11,13,15H,2-3H2,1H3,(H,10,12)(H,16,17)/t5-,7-,8+/m0/s1 |
Clé InChI |
PIBJMPNYGWNNOS-APQOSEDMSA-N |
SMILES isomérique |
CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H](CO)O |
SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(CO)O |
SMILES canonique |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(CO)O |
Autres numéros CAS |
17048-96-3 |
Synonymes |
5-acetamido-3,5-dideoxy-D-galactosylheptulosonic acid 5-acetamido-3,5-dideoxygalactosylheptulosonic acid 5-ADGHA sialic acid C7 analog |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)
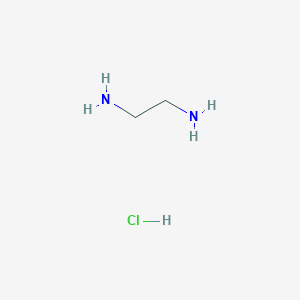

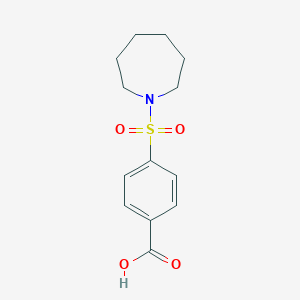


![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)


